2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as the compound , are synthesized using various methods . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The thiophene ring is part of a larger structure that includes an ethylsulfonyl group and an acetamido group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 420.54. Other physical and chemical properties such as melting point, solubility, and density are not specified in the available literature.Scientific Research Applications
Antimicrobial Activity
Research on compounds structurally related to 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has highlighted their potential in antimicrobial applications. For instance, the study on the synthesis, characterization, and antimicrobial activity of some Schiff bases of 2-Amino-4-(4-acetamido phenyl)thiophene-3-carboxamide revealed that these compounds exhibit significant antimicrobial properties. The study utilized the Gewald reaction for synthesis, demonstrating the compounds' effectiveness against various microbial strains (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Antitumor Applications
Another area of application for related compounds is in antitumor activity. The synthesis and antitumor evaluation of novel diarylsulfonylurea derivatives, including molecular modeling applications, showed that some compounds exhibit broad-spectrum antitumor activity. This research provided insights into the potential of these compounds as cancer therapeutics, highlighting compounds with significant growth inhibition and moderate selectivity toward colon cancer cell lines (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Synthesis and Characterization
The synthesis and characterization of related thiophene derivatives have been extensively studied, showcasing the versatility of these compounds in various chemical reactions and potential applications. For example, the facile four-component Gewald reaction under organocatalyzed aqueous conditions facilitated the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, emphasizing the compounds' precipitation from reaction mixtures for easy extraction (Abaee & Cheraghi, 2013).
Antibacterial and Antifungal Activities
The green approach for the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology showed that these compounds possess potential antibacterial activity against B. subtilis and antifungal activity against A. niger. This study underscores the importance of adopting environmentally friendly synthesis methods for producing compounds with significant antimicrobial properties (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
Future Directions
Thiophene-based compounds have been the focus of much research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research could focus on synthesizing and investigating new structural prototypes of thiophene-based compounds, like the one , to discover more effective pharmacological activities .
Properties
IUPAC Name |
2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-2-28(25,26)14-10-8-13(9-11-14)12-17(23)22-20-18(19(21)24)15-6-4-3-5-7-16(15)27-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMPEVSCBDYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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